N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the acetylphenyl and chloro groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can be compared with other similar compounds, such as:
- N-(3-acetylphenyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide
- N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)14-5-4-6-15(11-14)21-19(24)17-8-7-16(12-18(17)20)22-9-2-3-10-27(22,25)26/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJCFUGNVQNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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